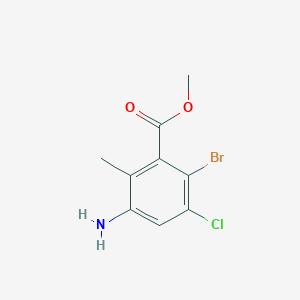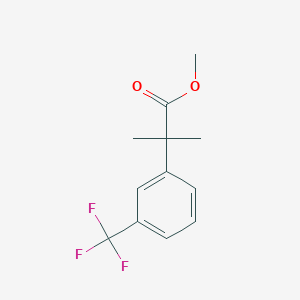
4-Fluorobenzene-1-sulfinic acid
Vue d'ensemble
Description
4-Fluorobenzene-1-sulfinic acid is an organic compound with the molecular formula C6H5FO2S It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further bonded to a sulfinic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1-sulfinic acid can be synthesized through several methods. One common approach involves the reduction of 4-fluorobenzenesulfonyl chloride using reducing agents such as sodium borohydride or zinc in the presence of an acid . Another method includes the oxidation of 4-fluorobenzenethiol using oxidizing agents like hydrogen peroxide or sodium periodate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-fluorobenzenethiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, zinc.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Fluorobenzenesulfonic acid.
Reduction: 4-Fluorobenzenethiol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
4-Fluorobenzene-1-sulfinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-fluorobenzene-1-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with other molecules, leading to the formation of new compounds . The fluorine atom enhances the compound’s reactivity by influencing the electron density on the benzene ring .
Comparaison Avec Des Composés Similaires
- 4-Fluorobenzenesulfonic acid
- 4-Fluorobenzenethiol
- 4-Fluorobenzenesulfonamide
Uniqueness: 4-Fluorobenzene-1-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity compared to sulfonic acids and thiols . The fluorine atom further enhances its chemical properties, making it a valuable compound in various synthetic applications .
Propriétés
Formule moléculaire |
C6H5FO2S |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-fluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) |
Clé InChI |
SEEUPVOHHNMWEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)S(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(1,1-dimethylethyl)-](/img/structure/B8797413.png)


![7-Hydroxy-8-nitro-2H-thiazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B8797435.png)
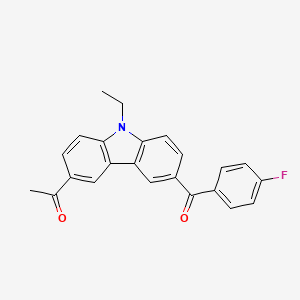
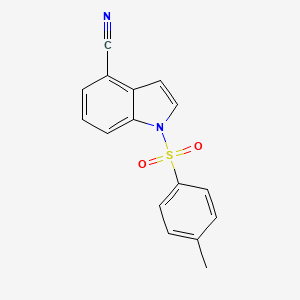

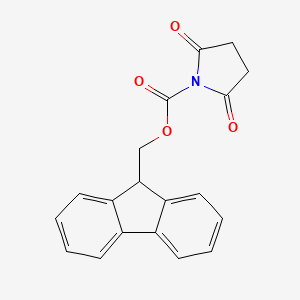
![2-Chloro-6-fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B8797481.png)
